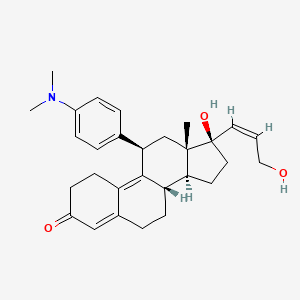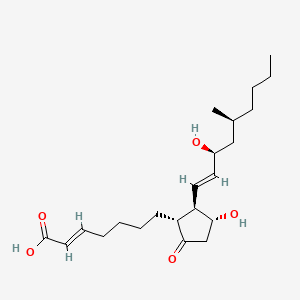
白桦脂酸
描述
白桦脂酸,也称为3-氧代木栓烷-20(29)-烯-28-酸,是一种木栓烷型五环三萜类化合物。它是一种天然化合物,存在于各种植物中,尤其是在桦树的树皮中。 白桦脂酸是白桦醇和白桦酸的衍生物,它表现出广泛的生物活性,包括抗病毒、抗肿瘤、抗菌和抗炎特性 .
科学研究应用
化学: 白桦脂酸作为合成各种生物活性化合物的宝贵中间体。 其独特的结构允许功能化和衍生化,从而产生具有增强生物活性的新化合物 .
生物学: 在生物学研究中,白桦脂酸用于研究其对细胞过程的影响,包括细胞凋亡和细胞周期调节。 它在抑制癌细胞生长和诱导各种癌细胞系的细胞凋亡方面显示出令人鼓舞的结果 .
医学: 白桦脂酸及其衍生物已被研究作为抗癌剂的潜力。它们对癌细胞表现出选择性细胞毒性,同时保护正常细胞。 此外,白桦脂酸已显示出对包括 HIV 在内的几种病毒的抗病毒活性 .
工业: 在工业领域,白桦脂酸用于开发新的药物和农用化学品。 其衍生物正在探索其作为药物递送系统和生物成像剂的潜在用途 .
作用机制
白桦脂酸的作用机制涉及多个分子靶点和途径:
分子靶点: 白桦脂酸靶向参与细胞凋亡、细胞周期调节和信号转导的各种细胞蛋白和酶。 已证明它能抑制拓扑异构酶的活性,拓扑异构酶是一种参与 DNA 复制的酶,从而导致癌细胞的凋亡 .
涉及的途径: 白桦脂酸通过增加促凋亡蛋白的表达和降低抗凋亡蛋白的表达来激活细胞凋亡的内在途径。 它还调节各种信号通路的活性,包括核因子 kappa B (NF-κB) 途径,该途径在炎症和癌症进展中起着至关重要的作用 .
准备方法
合成路线和反应条件: 白桦脂酸通常从白桦醇合成,白桦醇是从白桦树皮中提取的。合成涉及使用各种试剂和条件氧化白桦醇。 一种常见的方法是用琼斯试剂(硫酸中的三氧化铬)氧化白桦醇,生成白桦脂酸 . 另一种方法涉及两步氧化过程,首先使用斯韦恩氧化,然后用高锰酸钾在 1,4-二氧六环-水混合物中氧化 .
工业生产方法: 白桦脂酸的工业生产通常涉及从桦树皮中提取白桦醇,然后进行化学氧化。优先使用环境友好的氧化剂和溶剂,以最大限度地减少对环境的影响。 近年来生物技术合成方面的进展也探索了使用工程酵母从白桦醇生产白桦脂酸,并具有高转化效率 .
化学反应分析
反应类型: 白桦脂酸会经历各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
相似化合物的比较
白桦脂酸在结构上类似于其他木栓烷型三萜类化合物,如白桦醇和白桦酸。它表现出独特特性,使其与这些化合物区别开来:
白桦醇: 白桦醇是白桦脂酸和白桦酸的前体。与它的氧化衍生物相比,它的生物活性较低。 白桦醇主要用作合成白桦脂酸和白桦酸的起始原料 .
白桦酸: 白桦酸是白桦醇的另一种衍生物,与白桦脂酸密切相关。 这两种化合物都表现出相似的生物活性,但白桦酸的抗癌和抗病毒特性已得到更广泛的研究 .
23-羟基白桦酸: 这种化合物是白桦酸的另一种天然类似物。 它具有相似的生物活性,但其羟基化模式不同,这可能会影响其药理特性 .
属性
IUPAC Name |
5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTWDNVZKIDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963280 | |
| Record name | 3-Oxolup-20(29)-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-62-3 | |
| Record name | NSC152534 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxolup-20(29)-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known molecular targets of Betulonic acid in cancer cells?
A1: Betulonic acid has been shown to interact with various cellular targets and signaling pathways involved in cancer cell growth and survival. Studies suggest that Betulonic acid can:
- Induce apoptosis: Betulonic acid promotes apoptosis in tumor cells, potentially by upregulating the activity of the tumor suppressor protein p53 and inhibiting the expression of PI3K and AKT, key proteins in cell survival pathways. [, ]
- Modulate cell cycle progression: Betulonic acid can arrest cancer cells in the S and G2 phases of the cell cycle, hindering their proliferation. []
- Disrupt mitochondrial function: Betulonic acid derivatives conjugated with triphenylphosphonium groups demonstrate enhanced cytotoxicity, possibly by accumulating in mitochondria, disrupting the transmembrane potential, and increasing superoxide radical levels. []
Q2: How does Betulonic acid exert its anti-inflammatory effects?
A2: Betulonic acid demonstrates anti-inflammatory activity by:
- Inhibiting TLR4, MAPK, and JAK/STAT signaling pathways: These pathways are crucial in inflammation, and their suppression by Betulonic acid reduces the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []
Q3: What is the role of Betulonic acid in combating viral infections, specifically coronaviruses?
A3: Research suggests that Betulonic acid derivatives can:
- Inhibit nsp15 endoribonuclease activity: Betulonic acid derivatives, particularly those with 1,2,3-triazolo fusion, exhibit potent antiviral activity against human coronavirus 229E by targeting the viral nsp15 protein, a key enzyme for viral replication and immune evasion. [, , ]
Q4: What is the molecular formula and weight of Betulonic acid?
A4: The molecular formula of Betulonic acid is C30H46O3, and its molecular weight is 454.69 g/mol. []
Q5: Which spectroscopic techniques are typically employed to characterize Betulonic acid?
A5: Commonly used spectroscopic techniques for Betulonic acid characterization include:
- Infrared (IR) spectroscopy: IR spectra can provide information about the functional groups present in the molecule, including the characteristic carbonyl stretch of the carboxylic acid group. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the Betulonic acid molecule, respectively. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. [, ]
Q6: How does modifying the structure of Betulonic acid affect its biological activity?
A6: Modifications to the Betulonic acid structure significantly impact its biological activity:
- C-28 Modifications: Introducing different diazines at the C-28 position can enhance antiproliferative activity and modulate selectivity towards specific cancer cell lines. []
- Triphenylphosphonium (TPP) conjugation: Attaching TPP groups to Betulinic acid (a precursor to Betulonic acid) at the C-28 position with varying linker lengths significantly increases cytotoxicity against cancer cells while showing selectivity over normal cells. []
- A-ring modifications: Introduction of C2-benzylidene moieties, modifications at the C28 position, and variations in the type of benzylidene substituent can significantly influence α-glucosidase inhibitory activity. []
- Acetylenic moiety introduction: Amide derivatives of Betulonic acid containing an acetylenic moiety exhibit promising cytotoxic effects against breast cancer and melanoma cell lines while demonstrating low toxicity towards normal cells. []
- Nitrogen-containing modifications: Introducing nitrogen-containing groups, such as amides, hydrazides, and piperazine derivatives, at different positions on the lupane core, can influence anti-influenza activity. [, , ]
Q7: What are the challenges associated with Betulonic acid's solubility, and how can they be addressed?
A7: Betulonic acid exhibits poor solubility in aqueous media, hindering its bioavailability and therapeutic application. [] Strategies to improve solubility include:
- Nanoparticle Formulation: Formulating Betulonic acid into nanoparticles using agents like Rubusoside significantly enhances its solubility, permeability, and oral bioavailability, leading to improved antitumor efficacy in vivo. []
Q8: What is the safety profile of Betulonic acid?
A8: While Betulonic acid exhibits promising biological activities, it is essential to consider its safety profile:
- Toxicity studies: Research suggests that specific Betulonic acid derivatives, like EB171 (an amide derivative containing an acetylenic moiety), demonstrate a favorable safety profile with minimal toxicity to normal human fibroblasts and zebrafish embryos and larvae. []
- Structure-dependent toxicity: The toxicity of Betulonic acid appears to be structure-dependent, with certain modifications improving its safety profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



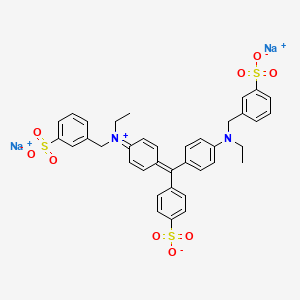
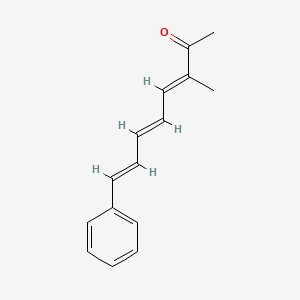
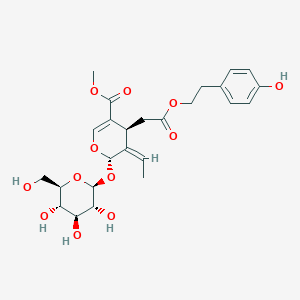
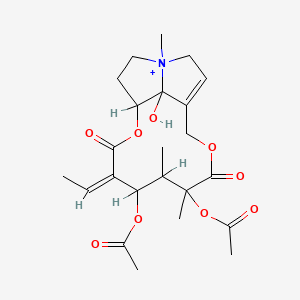
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
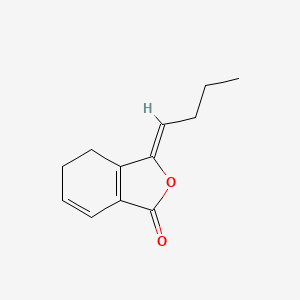

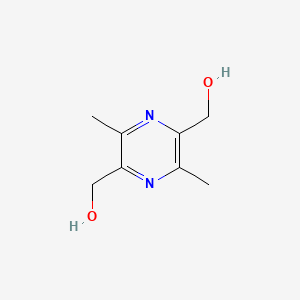

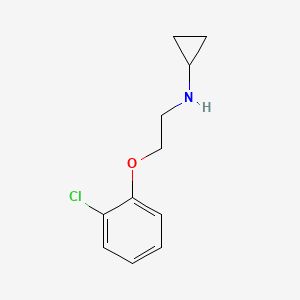
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)
